molecular formula C8H9N3O5S B13015592 3-(Methylsulfonamido)-5-nitrobenzamide

3-(Methylsulfonamido)-5-nitrobenzamide

Cat. No.: B13015592
M. Wt: 259.24 g/mol
InChI Key: ZBMFQIQMXXZOSN-UHFFFAOYSA-N
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Description

3-(Methylsulfonamido)-5-nitrobenzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzamide core substituted with a methylsulfonamido group at the 3-position and a nitro group at the 5-position, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonamido)-5-nitrobenzamide typically involves the nitration of a benzamide precursor followed by sulfonamidation. A common synthetic route includes:

    Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Sulfonamidation: The nitrated intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Formation of 3-(Methylamino)-5-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfonamido)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide moiety.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonamido)-5-nitrobenzamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure.

    Sulfamethoxazole: A widely used antibacterial sulfonamide.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness: 3-(Methylsulfonamido)-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a methylsulfonamido group makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

3-(methanesulfonamido)-5-nitrobenzamide

InChI

InChI=1S/C8H9N3O5S/c1-17(15,16)10-6-2-5(8(9)12)3-7(4-6)11(13)14/h2-4,10H,1H3,(H2,9,12)

InChI Key

ZBMFQIQMXXZOSN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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